cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761889
InChI: InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m0/s1
SMILES: CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13761889

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

cis-3-tert-Butoxycarbonylamino-piperidine-4-carboxylic acid ethyl ester -

Specification

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name ethyl (3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Standard InChI InChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-14-8-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)/t9-,10+/m0/s1
Standard InChI Key ICLFKLQIHHBWQG-VHSXEESVSA-N
Isomeric SMILES CCOC(=O)[C@H]1CCNC[C@H]1NC(=O)OC(C)(C)C
SMILES CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CCNCC1NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring substituted at the 3- and 4-positions. The cis configuration denotes that the Boc-protected amino group (-NHBoc) at position 3 and the ethyl ester (-COOEt) at position 4 reside on the same side of the piperidine plane. This stereochemistry is critical for its reactivity and interactions in synthetic applications .

Molecular Formula: C13H24N2O4\text{C}_{13}\text{H}_{24}\text{N}_{2}\text{O}_{4}
Molecular Weight: 272.34–272.35 g/mol .
CAS Registry Numbers:

  • 2716849-39-5 (cis isomer)

  • 1708250-54-7 (ethyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate)

The Boc group ((CH3)3C-O-CO-\text{(CH}_3\text{)}_3\text{C-O-CO-}) enhances solubility in organic solvents and protects the amine during synthetic steps, while the ethyl ester improves lipophilicity.

Physicochemical Characteristics

While detailed experimental data on melting/boiling points are scarce, predictive models estimate:

  • Density: ~1.15 g/cm³ (similar to tert-butyl derivatives)

  • LogP: ~0.66 (indicating moderate lipophilicity)

  • Solubility: Likely soluble in chloroform, DMSO, and methanol .

The compound’s stability under standard storage conditions (2–8°C) ensures its utility in multi-step syntheses .

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include:

  • Boc Protection: Introduction of the Boc group to the amine via reaction with di-tert-butyl dicarbonate under basic conditions .

  • Esterification: Coupling of the carboxylic acid with ethanol using carbodiimide-based agents.

  • Stereochemical Control: Resolution of enantiomers via chiral chromatography or asymmetric catalysis to isolate the cis isomer .

Industrial-scale production emphasizes cost-effectiveness and reproducibility, often employing flow chemistry to enhance yield.

Applications in Medicinal Chemistry

As an intermediate, the compound facilitates the synthesis of:

  • Protease Inhibitors: The piperidine scaffold is prevalent in inhibitors targeting viral proteases (e.g., HIV-1).

  • GPCR Modulators: Its conformation mimics bioactive amines, enabling development of receptor agonists/antagonists .

  • Peptidomimetics: The Boc and ester groups allow modular incorporation into pseudopeptide chains .

Comparative studies highlight its superiority over analogous compounds (e.g., 3-cyano-4-oxo-piperidine derivatives) due to enhanced stability and reactivity .

Biological Activity and Mechanistic Insights

Reactivity Profile

The compound undergoes selective reactions at distinct sites:

  • Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, yielding a free amine for further functionalization .

  • Ester Hydrolysis: Basic hydrolysis converts the ethyl ester to a carboxylic acid, enabling conjugation or salt formation .

  • Nucleophilic Substitution: The piperidine nitrogen participates in alkylation or acylation reactions .

Comparison with Structural Analogues

Functional Group Variations

CompoundKey FeaturesApplications
3-Cyano-4-oxo-piperidine-1-Boc Cyano and ketone groups enhance electrophilicityKinase inhibitor synthesis
cis-4-Boc-amino-piperidine-3-MeO Methyl ester reduces steric hindrancePeptide backbone modifications
1-Benzyl-piperidine-4-carboxylate Benzyl group improves CNS penetrationAntipsychotic drug candidates

The target compound’s balance of protection (Boc) and reactivity (ester) makes it uniquely versatile in multi-step syntheses .

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